molecular formula C11H12Cl2N2 B1292689 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride CAS No. 1135207-74-7

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride

Cat. No. B1292689
CAS RN: 1135207-74-7
M. Wt: 243.13 g/mol
InChI Key: UFQZMXLDUKSIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride is a chemical compound with the empirical formula C11H14Cl2N2O . It is a solid substance .


Molecular Structure Analysis

The SMILES string representation of this compound is ClC1=C (C2=CC=C1)NC3=C2CNCC3. [H]Cl. [H]O [H] . The InChI key is QZWSPPVFFIUVHK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 261.15 .

Scientific Research Applications

Medicinal Chemistry: Antitumor Agents

This compound has shown potential in the development of antitumor agents. Its structural complexity allows for interactions with various biological targets, potentially inhibiting the growth of cancer cells. Research indicates that derivatives of pyridopyrimidine, which share a similar core structure, have been evaluated for their cytotoxic properties against various human cancer cell lines .

Pharmacology: DHFR Inhibitors

In pharmacology, the compound’s derivatives are explored as dihydrofolate reductase (DHFR) inhibitors. DHFR is a critical enzyme in the thymidine synthesis pathway, and its inhibition can lead to the suppression of cell proliferation, making it a target for anti-cancer drugs .

Biochemistry: Enzyme Inhibition

The biochemical applications of this compound include enzyme inhibition studies. It can be used to study the inhibition mechanisms of enzymes that are structurally similar to DHFR or those involved in cell replication and DNA repair processes .

Materials Science: Organic Semiconductors

In materials science, the compound could be utilized in the synthesis of organic semiconductors. Its heterocyclic structure is beneficial for creating materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) and solar cells .

Chemical Engineering: Catalyst Development

Chemical engineers might find this compound useful in the development of new catalysts. Its chlorine moiety could be reactive in various catalytic cycles, potentially improving the efficiency of chemical reactions in industrial processes .

Environmental Science: Pollutant Degradation

Lastly, in environmental science, the compound could play a role in the degradation of pollutants. Its structure might interact with harmful organic compounds, aiding in their breakdown and reducing environmental toxicity .

Safety and Hazards

The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests avoiding contact with eyes, skin, and clothing, and to ensure adequate ventilation .

properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQZMXLDUKSIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride

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